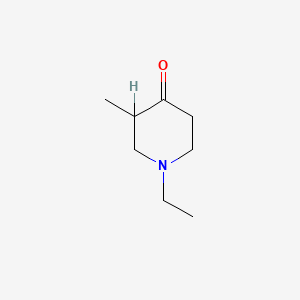

1-Ethyl-3-methylpiperidin-4-one

描述

Significance of Piperidinone Scaffolds in Organic Synthesis and Chemical Biology

The piperidine (B6355638) ring is a fundamental structural motif found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone in the design of numerous pharmaceutical agents. epa.gov This prevalence has established the piperidinone scaffold as a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. Piperidin-4-ones, a key subset of this family, are highly valued as synthetic intermediates due to the reactive nature of their ketone and amine functionalities. nih.govbiomedpharmajournal.org These functional groups provide convenient handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

The strategic placement of substituents on the piperidinone ring can significantly influence the biological activity of the resulting molecules. nih.gov For instance, derivatives of piperidin-4-one have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-Alzheimer, and antiviral agents. nih.gov The ability to readily modify the scaffold makes piperidin-4-ones attractive starting materials for the generation of compound libraries in drug discovery programs.

Contextualization of 1-Ethyl-3-methylpiperidin-4-one within the Piperidinone Family

This compound is a specific derivative within the diverse piperidinone family. Its structure features an ethyl group attached to the nitrogen atom and a methyl group at the 3-position of the piperidine ring. While a significant body of research exists for the broader class of piperidin-4-ones, particularly those with aryl substituents at the 2 and 6 positions or with a methyl or benzyl (B1604629) group on the nitrogen, this compound itself has not been the subject of extensive academic investigation.

The synthesis of related N-substituted 3-methyl-4-piperidones is often achieved through multi-component reactions like the Mannich condensation, involving an aldehyde, a primary amine (in this case, ethylamine), and an activated ketone like ethyl methyl ketone. This approach allows for the direct construction of the piperidinone ring with the desired substitution pattern.

The properties of this compound are presented in the table below, compiled from available chemical databases.

| Property | Value |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 3612-16-6 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Current Research Trends and Unexplored Avenues for this compound

Current research on piperidin-4-one derivatives is largely focused on the synthesis of complex, biologically active molecules. A prominent trend involves the use of piperidin-4-ones as scaffolds for creating analogs of existing drugs, with the aim of improving efficacy or reducing side effects. For example, the core structure of piperidin-4-one is being utilized to develop novel anticancer agents and compounds targeting central nervous system disorders. nih.gov

Given the limited specific research on this compound, a significant number of unexplored avenues exist. The biological activity of this particular compound remains largely uninvestigated. A systematic screening of its properties could reveal potential applications in areas where other piperidinone derivatives have shown promise.

Future research could focus on the following:

Development of optimized synthetic routes: While general methods for piperidinone synthesis can be applied, the development of a high-yield, stereoselective synthesis for this compound would be a valuable contribution.

Exploration of its chemical reactivity: Detailed studies on the reactivity of the ketone and the influence of the N-ethyl and 3-methyl groups on its chemical transformations would be beneficial for its use as a synthetic intermediate.

Investigation of its biological profile: A comprehensive evaluation of the biological activities of this compound could uncover potential therapeutic uses. This could include screening for anticancer, antimicrobial, or neuroactive properties.

Comparative studies: A comparative analysis of the physicochemical and biological properties of this compound with its more studied N-methyl and N-benzyl analogs would provide valuable structure-activity relationship (SAR) insights within the piperidinone class.

Structure

2D Structure

属性

IUPAC Name |

1-ethyl-3-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9-5-4-8(10)7(2)6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPMPRBBBQMILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369913 | |

| Record name | 1-ethyl-3-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3612-16-6 | |

| Record name | 1-ethyl-3-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 3 Methylpiperidin 4 One and Its Structural Analogues

Classical Approaches to Piperidin-4-one Core Synthesis

The foundational step in producing complex piperidinones is the efficient assembly of the heterocyclic ring. Classical methods, which remain widely used, primarily include Mannich reactions and various cyclization strategies.

The Mannich reaction is a cornerstone of piperidin-4-one synthesis, valued for its ability to form the carbon-nitrogen framework in a single multicomponent step. mdma.ch In its classic form, the reaction involves the condensation of a primary amine or ammonia, an enolizable ketone, and a non-enolizable aldehyde (often formaldehyde). sciencemadness.org

A significant improvement to the traditional method, which often suffered from low yields and difficult purification, was the use of glacial acetic acid as the reaction solvent. This modification facilitates rapid reaction and easier isolation of the pure piperidone products. mdma.ch A wide variety of substituted 4-piperidones have been successfully prepared using this protocol. mdma.ch The general scheme involves reacting an amine hydrochloride, a ketone, and an aldehyde in acetic acid, with molar ratios adjusted to optimize the yield for specific substitution patterns. mdma.ch

Modern variations of this reaction offer enhanced control and versatility. The nitro-Mannich (aza-Henry) reaction, for example, utilizes a nitroalkane and an imine to generate a β-nitroamine, which is a versatile intermediate for further synthesis. researchgate.net Furthermore, highly stereoselective strategies, such as the three-component vinylogous Mannich-type reaction (VMR), have been developed. Inspired by biosynthetic pathways, these methods can assemble multi-substituted chiral piperidine (B6355638) precursors with high efficiency. rsc.org

Table 1: Examples of Mannich Reaction Protocols for Piperidin-4-one Synthesis

| Amine Component | Ketone/Aldehyde Source | Key Reagents/Conditions | Product Type | Reference |

| Primary Amine HCl | Ketone, Aldehyde | Glacial Acetic Acid, Reflux | Substituted 4-Piperidones | mdma.ch |

| Imine | Nitroalkane | Various Catalysts | β-Nitroamines (precursors) | researchgate.net |

| Chiral α-methyl benzylamine | Aldehyde, 1,3-bis-trimethylsily enol ether | Sn(OTf)₂, DCM, -78 °C | Chiral Dihydropyridinones | rsc.org |

| δ‐amino β‐keto esters | Aldehydes, Ketones | Base-catalysed | Tetrasubstituted Piperidones | researchgate.net |

Intramolecular cyclization reactions provide a powerful and widely employed alternative for constructing the piperidin-4-one ring. The most prominent of these is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. nih.govdtic.mil

This approach typically begins with a Michael addition, where a primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674), to form an aminodicarboxylate ester. dtic.miltandfonline.com This diester intermediate is then subjected to base-catalyzed cyclization. The base, such as sodium metal or sodium methoxide, promotes the formation of an enolate which attacks the second ester carbonyl, leading to a cyclic β-ketoester. tandfonline.com The final step involves the hydrolysis and decarboxylation of this β-ketoester, usually by refluxing with a strong acid like hydrochloric acid, to yield the target 4-piperidone. tandfonline.comlookchem.com

While effective, the Dieckmann condensation requires careful control of reaction conditions. The process is reversible, and the cyclic product can undergo a retro-Dieckmann reaction if the temperature is not managed during work-up. tandfonline.com High-dilution techniques are often necessary to prevent intermolecular dimerization of the diester precursor. tandfonline.com Despite these challenges, this method remains a primary route for synthesizing N-substituted 4-piperidones. dtic.milgoogle.com

Specific Synthetic Pathways to 1-Ethyl-3-methylpiperidin-4-one

A direct, one-pot synthesis of this compound from acyclic precursors is not commonly reported. The most chemically logical and versatile approach involves a two-stage synthesis: first, the creation of the 3-methylpiperidin-4-one (B1313904) core, followed by the specific N-alkylation with an ethyl group.

The key intermediate, 3-methylpiperidin-4-one, can be prepared and isolated as its hydrochloride salt. chemicalbook.com A common route to this intermediate begins with a protected piperidone, such as racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (Boc-3-methyl-4-piperidone). The Boc protecting group can be efficiently removed by treating the protected piperidone with ethanolic hydrogen chloride in a solvent like dichloromethane (B109758) (DCM) at room temperature. chemicalbook.com Evaporation of the solvent yields the crude 3-methyl-piperidin-4-one hydrochloride, which can be carried forward to the next step. chemicalbook.com

With the secondary amine in hand, the final step is N-ethylation. This is typically achieved through standard N-alkylation procedures, as detailed in section 2.3.1. The free base of 3-methylpiperidin-4-one can be liberated from its hydrochloride salt and reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to afford the final product, this compound.

Strategies for Alkylation and Functionalization of Piperidin-4-ones

Functionalization of a pre-formed piperidin-4-one ring is a critical strategy for creating structural diversity. Key modifications include introducing substituents on the ring nitrogen (N-alkylation) and on the carbon atoms adjacent to the carbonyl group (α-carbon alkylation).

N-alkylation is a fundamental transformation for converting secondary piperidones into their N-substituted derivatives. A straightforward method involves the direct alkylation of the piperidone nitrogen with an alkyl halide. For the synthesis of this compound from its corresponding secondary amine, this would involve reacting 3-methylpiperidin-4-one with an ethylating agent like ethyl iodide or ethyl bromide. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF, with a mild inorganic base like sodium or potassium carbonate to act as a proton scavenger. tandfonline.com

Another powerful technique is reductive amination. This involves reacting the secondary amine with an aldehyde or ketone—in this case, acetaldehyde—to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This method is highly efficient and avoids the potential for over-alkylation that can sometimes occur with alkyl halides.

Introducing a methyl group at the C3 position (alpha to the carbonyl) can be achieved either by alkylating a pre-formed piperidin-4-one or by incorporating the methyl group during the ring-forming process.

A direct α-methylation has been demonstrated effectively on N-protected piperidin-4-ones. For example, 1-Benzyl-3-methyl-4-piperidone can be synthesized by treating 1-benzyl-4-piperidone with a strong base, such as sodium hydride, to generate an enolate. prepchem.com This enolate then acts as a nucleophile, reacting with methyl iodide in a solvent like tetrahydrofuran (B95107) (THF) to install the methyl group at the C3 position. prepchem.com The N-benzyl group serves as a useful protecting group that can be removed later if desired.

Table 2: Comparison of α-Carbon Methylation Strategies

| Strategy | Precursor | Key Reagents/Conditions | Product | Reference |

| Direct α-Methylation | 1-Benzyl-4-piperidone | 1. Sodium Hydride (NaH), THF2. Methyl Iodide (CH₃I) | 1-Benzyl-3-methyl-4-piperidone | prepchem.com |

| Ring Construction | Phenylethylamine, Methyl Acrylate, Methyl Crotonate | 1. Michael Addition2. Dieckmann Condensation (Base)3. Hydrolysis/Decarboxylation | 3-Methyl-1-phenethyl-piperidine-4-ketone | google.com |

Alternatively, the 3-methyl substituent can be incorporated during the initial ring synthesis. In a Dieckmann condensation approach, this is achieved by using a modified acrylate. For instance, instead of using two equivalents of methyl acrylate, the reaction of a primary amine (e.g., phenylethylamine) with one equivalent of methyl acrylate and one equivalent of methyl crotonate (or a similar 3-methylated α,β-unsaturated ester) will result in a diester that, upon cyclization and decarboxylation, yields a 3-methyl-4-piperidone. google.com This strategy avoids the need for a separate, and sometimes harsh, α-alkylation step.

Novel and Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing piperidone rings, such as the Dieckmann condensation and the Mannich reaction, often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents and solvents. In contrast, novel and green chemistry approaches aim to overcome these limitations by employing alternative energy sources and eco-friendly reaction media.

One of the most promising green approaches is the use of microwave irradiation . This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and can lead to higher product yields with fewer byproducts. youtube.comnih.govnih.gov For the synthesis of N-substituted piperidones, microwave assistance has been shown to be effective in promoting condensation reactions. nih.gov While specific data for the microwave-assisted synthesis of this compound is limited, the successful application of this technology to analogous structures suggests its high potential. For instance, a one-pot, three-component reaction under microwave irradiation has been developed for the synthesis of highly functionalized pyridones, demonstrating the efficiency of this method for constructing similar heterocyclic rings. rsc.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to induce cavitation, leading to enhanced reaction rates and yields. nih.govsemanticscholar.orgnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including piperidinyl-quinoline derivatives. nih.gov The synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives of 2-(4-isobutyl phenyl)propanoic acid was significantly accelerated using ultrasound, with reaction times reduced from hours to minutes and improved yields. nih.gov These findings suggest that an ultrasound-assisted Mannich-type reaction could be a viable and efficient route for the synthesis of this compound.

The exploration of green solvents is a cornerstone of sustainable chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. One-pot multi-component condensation reactions in water have been successfully employed for the synthesis of highly substituted piperidines, offering the advantages of simple work-up procedures and high yields. researchgate.net Another class of green solvents gaining traction are deep eutectic solvents (DES) , which are mixtures of hydrogen bond donors and acceptors. DESs are biodegradable, have low toxicity, and can be inexpensive to prepare. Their effectiveness as a reaction medium has been demonstrated in the synthesis of various piperidin-4-one derivatives, suggesting a promising avenue for the synthesis of this compound. researchgate.netasianpubs.org

The following table summarizes potential green synthesis approaches for this compound based on methodologies reported for analogous compounds.

| Green Chemistry Approach | Potential Reaction Type | Reactants | Catalyst/Conditions | Reported Advantages for Analogues |

| Microwave-Assisted Synthesis | Mannich-type condensation | Ethylamine, Methyl vinyl ketone, Acetaldehyde | Basic or acidic catalyst, solvent-free or in a polar solvent | Reduced reaction time (minutes vs. hours), increased yields, cleaner reaction profiles. nih.govnih.govrsc.org |

| Ultrasound-Assisted Synthesis | Mannich-type condensation | Ethylamine, Methyl vinyl ketone, Acetaldehyde | Various catalysts, often in aqueous media | Shorter reaction times, milder conditions, improved yields. nih.govnih.gov |

| One-Pot Synthesis in Water | Multi-component condensation | Ethylamine, Methyl vinyl ketone, Acetaldehyde | Surfactant catalyst (e.g., SLS) or catalyst-free | Environmentally friendly, simple work-up, high yields. researchgate.net |

| Deep Eutectic Solvents (DES) | Mannich-type condensation | Ethylamine, Methyl vinyl ketone, Acetaldehyde | Glucose-urea or Choline chloride-based DES | Biodegradable and inexpensive solvent, good to excellent yields. researchgate.netasianpubs.org |

While direct and detailed research on the green synthesis of this compound is still emerging, the successful application of these novel methodologies to a wide range of structurally similar piperidones provides a strong foundation for future research and development in this area. The adoption of these green chemistry principles not only offers environmental and economic benefits but also paves the way for more efficient and sustainable production of this important chemical compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Ethyl 3 Methylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete picture of the atomic arrangement within 1-Ethyl-3-methylpiperidin-4-one can be assembled.

Proton (¹H) NMR Analysis for Elucidating Proton Environments

While specific, experimentally derived ¹H NMR data for this compound is not widely published, the expected proton environments can be predicted based on its molecular structure. The spectrum would feature distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group at the C3 position (a doublet), and the various methylene (-CH₂-) and methine (-CH-) protons on the piperidine (B6355638) ring. The chemical shifts and coupling constants of the ring protons would be complex due to their diastereotopic nature and the conformational dynamics of the six-membered ring. Analysis of these signals would confirm the presence and connectivity of the different proton environments within the molecule.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, DEPT) for Connectivity Assignments

To definitively establish the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This technique would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the C3-methyl protons and the C3-methine proton, and trace the connectivity of protons around the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. It would be used to connect the N-ethyl protons to the C2 and C6 carbons of the ring, and the C3-methyl protons to the C2, C3, and C4 carbons, thereby locking in the positions of the substituents.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This would be used to confirm the assignments made from the standard ¹³C NMR spectrum.

Combined, these techniques provide an unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound mdpi.combeilstein-journals.org.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak is typically observed in the region of 1700-1725 cm⁻¹. The presence of this band is a clear indicator of the piperidin-4-one structure chemicalbook.comnist.govspectrabase.com. Other characteristic bands would include C-H stretching vibrations for the alkyl groups (typically 2850-3000 cm⁻¹) and C-N stretching vibrations (around 1100-1250 cm⁻¹) associated with the tertiary amine within the ring nist.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₈H₁₅NO cymitquimica.com.

The calculated monoisotopic mass for this formula is 141.11537 Da uni.lu. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule nih.govnih.gov. In addition to the molecular ion ([M]⁺), various adducts are often observed, which can further aid in characterization uni.lu.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 142.12265 |

| [M+Na]⁺ | 164.10459 |

| [M+K]⁺ | 180.07853 |

| [M+NH₄]⁺ | 159.14919 |

Data sourced from PubChemLite uni.lu.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives and related piperidin-4-one structures reveals key structural features.

Analysis of Spectroscopic Data for Conformational Preferences of this compound

The conformational landscape of this compound is primarily dictated by the piperidine ring, which adopts a chair conformation to minimize torsional and steric strain. The presence of substituents on the ring—an ethyl group at the nitrogen (N1), a methyl group at the C3 position, and a carbonyl group at the C4 position—introduces a dynamic equilibrium between different chair conformers. The key stereochemical question revolves around the orientation of the C3-methyl group, which can exist in either an axial or an equatorial position.

The analysis of spectroscopic data is crucial for determining the predominant conformer and understanding the factors that influence the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for elucidating the conformational preferences of piperidine derivatives.

¹H NMR Spectroscopy: The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons provide direct insight into their dihedral angles and, consequently, the ring's conformation.

Conformational Equilibrium: The piperidine ring of this compound exists in a rapid equilibrium between two chair conformations, as depicted below. In one conformer, the 3-methyl group is in an axial position, while in the other, it is in an equatorial position. The bulkier N-ethyl group is expected to predominantly occupy the equatorial position to minimize steric interactions.

Figure 1: Chair-chair interconversion of this compound showing the equilibrium between the axial-methyl and equatorial-methyl conformers.

Figure 1: Chair-chair interconversion of this compound showing the equilibrium between the axial-methyl and equatorial-methyl conformers.Expected ¹H NMR Data: While specific experimental data is not available, expected chemical shifts and coupling constants can be inferred from related structures, such as 1,3-dimethylpiperidin-4-ol derivatives. The proton at C3 (H-3) is of particular diagnostic importance.

When the methyl group is equatorial , the H-3 proton is axial . It would exhibit large axial-axial couplings (typically 8-12 Hz) with the axial protons at C2 and a smaller axial-equatorial coupling with the equatorial proton at C2.

When the methyl group is axial , the H-3 proton is equatorial . It would show smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz) with the protons at C2.

The observed coupling constants in an experimental spectrum would be a weighted average of the values for the two conformers, allowing for the calculation of the equilibrium constant (K_eq) and the free energy difference (ΔG°) between them. Generally, the conformer with the equatorial methyl group is expected to be more stable and thus more populated due to the avoidance of 1,3-diaxial interactions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Conformational Significance |

| H-2 (axial) | 2.8 - 3.2 | ddd | J_ax,ax ≈ 10-13; J_ax,eq ≈ 3-5; J_gem ≈ 12-14 | Coupling with H-3ax helps determine conformation. |

| H-2 (eq) | 2.5 - 2.9 | ddd | J_eq,ax ≈ 3-5; J_eq,eq ≈ 2-4; J_gem ≈ 12-14 | |

| H-3 | 2.5 - 2.9 | m | - | The width of this multiplet is indicative of the dominant conformer. |

| H-5 (axial) | 2.6 - 3.0 | dt | J_ax,ax ≈ 11-13; J_gem ≈ 13-15 | |

| H-5 (eq) | 2.3 - 2.7 | dt | J_eq,ax ≈ 3-5; J_gem ≈ 13-15 | |

| H-6 (axial) | 2.7 - 3.1 | dt | J_ax,ax ≈ 10-12; J_gem ≈ 12-14 | |

| H-6 (eq) | 2.4 - 2.8 | dt | J_eq,ax ≈ 3-5; J_gem ≈ 12-14 | |

| N-CH₂ | 2.4 - 2.8 | q | J ≈ 7 | Ethyl group protons. |

| N-CH₂CH₃ | 1.0 - 1.3 | t | J ≈ 7 | Ethyl group protons. |

| C3-CH₃ | 0.9 - 1.2 | d | J ≈ 6-7 | Coupled to H-3. |

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also sensitive to the conformation. The "gamma-gauche effect" is particularly useful. An axial substituent will shield the gamma (C-5 in this case) carbon, causing it to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial. Therefore, by comparing the chemical shift of C-5 in the spectrum with values from model compounds, the preferred orientation of the C3-methyl group can be inferred.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Carbon | Predicted δ (ppm) | Significance |

| C=O (C-4) | 205 - 215 | Carbonyl carbon, characteristic downfield shift. |

| C-2 | 55 - 60 | Adjacent to nitrogen. |

| C-3 | 40 - 48 | Carries the methyl substituent. |

| C-5 | 45 - 55 | Shift is sensitive to the C-3 methyl orientation (gamma-gauche effect). |

| C-6 | 50 - 58 | Adjacent to nitrogen. |

| N-CH₂ | 48 - 55 | Ethyl group methylene. |

| N-CH₂CH₃ | 10 - 15 | Ethyl group methyl. |

| C3-CH₃ | 12 - 18 | Methyl substituent. |

Mass Spectrometry (MS)

While not a primary tool for conformational analysis, mass spectrometry provides crucial information for structural confirmation. The predicted mass spectrum for this compound shows expected adducts that confirm its molecular weight (141.22 g/mol ) uni.lu.

Interactive Data Table: Predicted Mass Spectrometry Data uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 142.12265 |

| [M+Na]⁺ | 164.10459 |

| [M+K]⁺ | 180.07853 |

| [M+NH₄]⁺ | 159.14919 |

Based on the established principles of conformational analysis in piperidine systems, it is strongly predicted that this compound predominantly exists in a chair conformation where the C3-methyl group occupies an equatorial position. This preference minimizes unfavorable steric interactions, specifically the 1,3-diaxial strain that would occur between an axial methyl group and the axial protons at C-5. A definitive confirmation and quantitative analysis of the conformational equilibrium would require experimental acquisition and detailed analysis of ¹H and ¹³C NMR spectra, with a particular focus on proton-proton coupling constants and the chemical shift of the C-5 carbon.

Computational and Theoretical Studies on 1 Ethyl 3 Methylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For instance, in a study on a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations at the B3LYP/6-31+G(d,p) level of theory determined the HOMO-LUMO energy gap to be 5.4194 eV. nih.gov This relatively large gap suggests a high degree of stability for that molecule. nih.gov Similar calculations for 1-Ethyl-3-methylpiperidin-4-one would reveal its intrinsic electronic stability and potential reactivity. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. tandfonline.comnih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Piperidin-4-one Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.4 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Note: The data in this table is illustrative and based on calculations for similar piperidine (B6355638) derivatives, such as 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one. nih.gov Specific calculations for this compound would be required for precise values.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The piperidine ring in this compound is not planar and can adopt several conformations, with the chair and boat forms being the most significant. The orientation of the ethyl and methyl substituents (axial vs. equatorial) further increases the number of possible conformers. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools to explore these conformational landscapes.

MM methods use a classical mechanics framework, treating atoms as spheres and bonds as springs, to calculate the potential energy of different conformations. tandfonline.com This allows for the rapid identification of low-energy, stable conformers. For example, a conformational analysis of various 4-phenylpiperidine (B165713) analgesics using the MM2 force field showed a preference for phenyl equatorial conformations. nih.gov In the case of this compound, similar calculations would determine the preferred orientation of the ethyl and methyl groups, which is crucial for its interaction with other molecules.

MD simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a specific period. nih.gov This provides insights into the dynamic behavior of the molecule, including the rates of conformational changes and the flexibility of the ring structure. Such simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

Table 2: Example of Conformational Energy Differences in a Substituted Piperidine

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair (equatorial substituents) | 0.00 | 95.2 |

| Chair (axial substituents) | 2.5 | 4.7 |

| Twist-Boat | 5.5 | <0.1 |

Note: This table presents hypothetical data to illustrate the typical energy differences and populations for different conformers of a substituted piperidine. Actual values for this compound would require specific MM or MD simulations.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can provide theoretical vibrational frequencies corresponding to the IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration (e.g., C=O stretch, C-N stretch). For instance, in a study of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations were used to interpret the fundamental vibrational frequencies. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted shifts can help in the assignment of complex experimental NMR spectra, especially for molecules with multiple stereoisomers. The accuracy of these predictions has advanced to the point where they are routinely used to distinguish between possible structures. nih.govnih.gov

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 208.5 | 209.1 |

| C-CH₃ | 45.2 | 45.8 |

| N-CH₂-CH₃ | 52.1 | 52.5 |

| N-CH₂-CH₃ | 12.8 | 13.2 |

Note: The data is hypothetical and serves to illustrate the typical agreement between predicted and experimental values. Precise predictions would necessitate specific calculations for this compound.

Reaction Mechanism Elucidation through Computational Chemistry for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is crucial for understanding how a molecule like this compound might be synthesized or how it might transform under various conditions.

For example, the synthesis of piperidine derivatives often involves reactions like the Mannich reaction. acs.org Computational studies can model the step-by-step process of such reactions, calculating the energies of all species involved. This can reveal the rate-determining step and explain the observed stereoselectivity of the product. Studies on the reactivity of related cyclic amines have used DFT calculations to elucidate complex, multi-step reaction mechanisms, including identifying key intermediates like azomethine imines and transition states. acs.org

For this compound, computational studies could be used to investigate its reduction, oxidation, or reactions at the alpha-carbon to the carbonyl group. By understanding the energetics of these potential transformations, synthetic chemists can better design reaction conditions to favor the desired product.

Reactivity and Derivatization Chemistry of 1 Ethyl 3 Methylpiperidin 4 One

Reactions Involving the Ketone Carbonyl Group

The ketone functional group at the C4 position is a primary site for nucleophilic attack and condensation reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Additions and Reductions

The carbonyl carbon of 1-Ethyl-3-methylpiperidin-4-one is electrophilic and susceptible to attack by nucleophiles. This includes reactions with organometallic reagents, such as Grignard reagents, and reduction by hydride donors.

Reduction of the ketone is a common transformation. For instance, sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol, yielding 1-ethyl-3-methylpiperidin-4-ol. This reaction is typically carried out in a protic solvent like methanol or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol.

Condensation Reactions (e.g., Knoevenagel, with thiosemicarbazide and semicarbazide)

The ketone carbonyl group readily undergoes condensation reactions with compounds containing an active methylene group or with amine derivatives.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction typically leads to the formation of a new carbon-carbon double bond. For example, the reaction of this compound with malononitrile would be expected to yield (1-ethyl-3-methylpiperidin-4-ylidene)malononitrile.

Reaction with Thiosemicarbazide and Semicarbazide: this compound reacts with thiosemicarbazide and semicarbazide to form the corresponding thiosemicarbazone and semicarbazone, respectively. These reactions involve the nucleophilic attack of the terminal amino group of the (thio)semicarbazide on the carbonyl carbon, followed by dehydration to form the imine-like C=N double bond. These derivatives are of interest in medicinal chemistry due to their potential biological activities. The general reaction involves refluxing the ketone with the respective reagent in a suitable solvent, often with a catalytic amount of acid.

Reactions at the Nitrogen Atom

The tertiary amine nitrogen in the piperidine (B6355638) ring is a nucleophilic and basic center, making it susceptible to alkylation and the formation of various N-substituted derivatives.

Quaternization and Alkylation Reactions

The nitrogen atom of this compound can be readily quaternized by reaction with alkyl halides, such as methyl iodide, in a process known as the Menshutkin reaction. wikipedia.org This reaction converts the tertiary amine into a quaternary ammonium salt. wikipedia.org The reaction is typically carried out in a polar solvent. The product of the reaction with methyl iodide would be 1-ethyl-1,3-dimethyl-4-oxopiperidin-1-ium iodide. The rate and stereoselectivity of such quaternization reactions on piperidine rings can be influenced by the solvent and the nature of the alkylating agent. researchgate.net

Formation of N-substituted Derivatives

While the nitrogen is already substituted with an ethyl group, further derivatization is possible, though less common than with secondary amines. N-acylation, for example, is a reaction more typical for primary and secondary amines. However, reactions that modify the existing N-ethyl group or lead to ring-opening could be considered.

Reactions at the Alpha-Carbon Positions (e.g., Bromination, Enolate Chemistry)

The carbon atoms adjacent to the ketone carbonyl group (the α-carbons at C3 and C5) are activated and can undergo a variety of reactions, including halogenation and reactions involving enolate intermediates.

Bromination: The α-carbons of this compound can be halogenated, for instance, via bromination. This reaction can proceed under either acidic or basic conditions. Under acidic conditions, the reaction proceeds through the enol form, while under basic conditions, it involves the enolate. The substitution pattern would be influenced by the reaction conditions and the steric environment of the α-carbons.

Enolate Chemistry: The α-protons of the ketone are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. For example, the enolate can be alkylated by reacting it with an alkyl halide. libretexts.org182.160.97youtube.comyoutube.comresearchgate.net The regioselectivity of enolate formation (at C3 vs. C5) would be a key factor in determining the structure of the product. The presence of the methyl group at the C3 position would influence the stability and reactivity of the possible enolates.

Synthesis of Diverse Derivates for Academic Investigation

The this compound scaffold is a versatile building block in synthetic organic chemistry, offering multiple reactive sites for derivatization. Academic research has leveraged its structural features—specifically the ketone functional group, the adjacent α-carbons, and the tertiary amine—to synthesize a wide array of novel molecules. These derivatives are primarily investigated to explore their chemical properties, stereochemistry, and potential applications in fields such as medicinal chemistry and materials science. The synthesis of such derivatives allows for the systematic study of structure-activity relationships and the development of new synthetic methodologies.

The core reactivity of the piperidin-4-one ring system enables several classes of transformations:

Reactions at the Carbonyl Group: The ketone at the C4 position is a primary site for nucleophilic addition and condensation reactions. This allows for the synthesis of derivatives such as oximes, hydrazones, and thiosemicarbazones, which are often explored for their biological activities. biomedpharmajournal.orgchemrevlett.com

Synthesis of Spirocyclic Systems: The carbonyl group is also a key anchor point for creating spirocyclic compounds, where two rings share a single carbon atom. tandfonline.comasianpubs.org These reactions typically involve condensation with bifunctional reagents. For instance, reaction with mercaptoethanol can yield oxathiaza spiro derivatives, while reactions with propane-1,2-diol can produce dioxaaza spiro compounds. tandfonline.com

Multicomponent Reactions: Piperidin-4-one derivatives are excellent substrates for multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. nih.gov These reactions are highly valued in academic research for their efficiency and ability to generate diverse molecular libraries. An example includes the microwave-assisted reaction of a piperidin-4-one with a triazine and thiosemicarbazide to form tetraazaspiro compounds. nih.gov

Reactions at the α-Carbon: The carbons adjacent to the ketone (C3 and C5) can be functionalized through enolate chemistry. This allows for alkylation, acylation, and condensation reactions, such as the Knoevenagel condensation with aromatic aldehydes, to introduce further diversity into the molecular structure.

Detailed research findings from analogous piperidin-4-one systems demonstrate the breadth of derivatives accessible for academic study.

Table 1: Synthesis of Spirocyclic Derivatives from Piperidin-4-one Analogs

| Starting Piperidone Analog | Reagent(s) | Derivative Class | Research Focus | Reference |

| 3-ethyl-2,6-diphenylpiperidin-4-one | Mercaptoethanol, Boron trifluoride etherate | Dioxaaza Spiro Derivatives | Synthesis of novel heterocyclic systems and evaluation of their antimicrobial and antioxidant properties. | tandfonline.com |

| 2,6-diaryl piperidin-4-one | Ethyl bromoacetate, Thiosemicarbazide, H₂SO₄ | Spiro-1,3,4-thiadiazolines | Preparation of spiro heterocycles to investigate potential increases in biological potency due to the spiro system. | asianpubs.org |

| 1-methylpiperidin-4-one | Ninhydrin, α-amino acids | Polycyclic Cage-Like Systems | Exploration of tandem [3+2] cycloaddition-intramolecular annulation reactions to create complex, structurally intriguing cage compounds. | researchgate.net |

| 1-methylpiperidin-4-one | 2-amino-4-methoxy-6-methyl-1,3,5-triazine, Thiosemicarbazide | Tetraazaspiro Compounds | Development of efficient microwave-assisted multicomponent reactions for synthesizing novel spiro compounds for antimicrobial screening. | nih.gov |

One significant area of academic investigation is the synthesis of thiosemicarbazone derivatives. biomedpharmajournal.org In a representative study, various 2,6-diaryl-3-methyl-4-piperidones were reacted with thiosemicarbazide in the presence of an acid catalyst to yield the corresponding thiosemicarbazones. biomedpharmajournal.org This type of derivatization is of interest for screening new therapeutic agents, as the thiosemicarbazone moiety is a known pharmacophore. biomedpharmajournal.org

The formation of spiro compounds represents another major avenue of research. The reaction of 3-ethyl-2,6-diphenylpiperidin-4-one with mercaptoethanol in the presence of boron trifluoride etherate yields 6-ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane. tandfonline.com Similarly, N-substituted 2,6-diaryl piperidin-4-ones can be converted into ketoesters and subsequently cyclized to form spiro-1,3,4-thiadiazolines. asianpubs.org Such syntheses are pursued to create rigid, three-dimensional structures that are valuable for probing biological targets.

Table 2: Functionalization via Condensation and Multicomponent Reactions

| Piperidone Substrate | Reagent(s) | Reaction Type | Product Class | Research Focus | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Thiosemicarbazide, HCl | Condensation | Thiosemicarbazones | Synthesis of potential antimicrobial and antifungal agents for biological screening. | biomedpharmajournal.org |

| 3-alkyl-2,6-diphenylpiperidin-4-one | Hydroxylamine hydrochloride, various esters | Condensation / Esterification | Oxime Esters | Synthesis and crystallographic analysis of novel oxime esters to study their conformation. | chemrevlett.com |

| (E)-3-arylidene-1-methylpiperidin-4-ones | Ninhydrin, α-amino acids | [3+2] Cycloaddition | Polycyclic Cage-like Systems | Stereoselective synthesis of complex polycyclic systems via multicomponent strategies. | researchgate.net |

Furthermore, the piperidin-4-one nucleus is a valuable component in more complex synthetic strategies, including multicomponent [3+2] cycloaddition reactions. For example, (E)-3-arylidene-1-methylpiperidin-4-ones have been used as dipolarophiles with azomethine ylides (generated in situ from ninhydrin and an α-amino acid) to construct highly intricate, polycyclic spiro and cage-like systems. researchgate.net These advanced synthetic efforts are crucial for pushing the boundaries of heterocyclic chemistry and providing access to novel molecular frameworks for further academic exploration.

Stereochemical Aspects of 1 Ethyl 3 Methylpiperidin 4 One and Its Derivatives

Diastereoselective and Enantioselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 1-ethyl-3-methylpiperidin-4-one and its derivatives is a significant challenge in organic chemistry. Diastereoselective and enantioselective strategies are employed to achieve high levels of stereocontrol.

One common approach involves the stereoselective reduction of a precursor, such as a 3-substituted 4-piperidinone. The choice of reducing agent can afford either the cis- or trans-3,4-disubstituted piperidine (B6355638) with high diastereoselectivity acs.org. For instance, the use of L-Selectride typically leads to the thermodynamically less stable cis isomer, while other reducing agents might favor the more stable trans product acs.org.

Furthermore, kinetic resolution has been demonstrated as a powerful tool for obtaining enantioenriched piperidine derivatives nih.govwhiterose.ac.uk. This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantioenriched starting material from the product nih.govwhiterose.ac.uk. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base like n-BuLi in the presence of sparteine has been shown to provide both the recovered starting material and the product with high enantiomeric ratios whiterose.ac.uk.

These strategies, while not all directly applied to this compound, represent the current state-of-the-art in the stereoselective synthesis of substituted piperidinones and provide a clear pathway for accessing the individual stereoisomers of the title compound.

Chiral Resolution Methods for Optically Active Piperidinones

Once a racemic mixture of this compound is synthesized, chiral resolution methods can be employed to separate the enantiomers. A widely used technique is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation nih.gov. For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ nih.gov. The polarity of substituents has been noted to play a significant role in the resolution efficiency on certain columns nih.gov.

Another classical approach to chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic piperidinone with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated to regenerate the pure enantiomer of the piperidinone.

Kinetic resolution, as mentioned in the previous section, also serves as a method for separating enantiomers. By reacting the racemic mixture with a chiral reagent that selectively reacts with one enantiomer at a faster rate, one can obtain the unreacted enantiomer in high enantiomeric excess nih.govwhiterose.ac.uk.

| Method | Principle | Application Example |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives on Chiralcel OD and Chiralcel OJ columns nih.gov. |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties (e.g., solubility) allowing for separation by crystallization. | A common method for resolving chiral amines and carboxylic acids. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi and sparteine whiterose.ac.uk. |

Conformational Isomerism and Stereoisomer Interconversion

The piperidine ring of this compound is not planar and can exist in several conformations, with the chair conformation being the most stable. In a chair conformation, the substituents can occupy either axial or equatorial positions. For a 3-substituted piperidin-4-one, there is an equilibrium between two chair conformers.

The interconversion between these chair forms occurs through a process called ring flipping or ring inversion. This process involves passing through higher energy transition states, such as the twist-boat and boat conformations. The energy barrier for this interconversion is generally low, leading to a dynamic equilibrium at room temperature.

In the case of this compound, the preferred conformation will be the one that minimizes steric interactions. Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with the ethyl group on the nitrogen and the methyl group at C3 in equatorial positions is expected to be the most stable.

Studies on analogous compounds, such as 1,3,5-trimethyl-4-piperidone, have shown that the piperidine ring exists predominantly in a chair conformation cdnsciencepub.com. The orientation of the methyl groups (axial or equatorial) significantly influences the chemical shifts in NMR spectra, which can be used to determine the preferred conformation cdnsciencepub.com. In some highly substituted piperidin-4-one derivatives, twist-boat or boat conformations have been observed, particularly when there are severe steric repulsions in the chair form chemrevlett.com.

Influence of Substituents on Ring Conformation and Stereochemistry

The substituents on the piperidine ring, namely the ethyl group at the N1 position and the methyl group at the C3 position, have a profound influence on the ring's conformation and stereochemistry.

The N-ethyl group will influence the nitrogen inversion barrier and the conformational preference of the lone pair of electrons. In the preferred chair conformation, the ethyl group is expected to be predominantly in the equatorial position to minimize steric strain.

The C3-methyl group also has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C5 and the nitrogen lone pair or substituent. The presence of the methyl group at the C3 position introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers.

The interplay between the substituents and the carbonyl group at C4 also affects the ring conformation. The carbonyl group introduces some flattening of the ring in its vicinity. The relative stereochemistry between the C3-methyl group and other potential substituents can lead to diastereomers with distinct conformational preferences and reactivity. For instance, in related 3,4-disubstituted piperidines, the cis and trans isomers exhibit different biological activities, highlighting the importance of stereochemical control acs.org.

NMR studies on closely related 1,3,5-trimethyl-4-piperidone have demonstrated the significant effect of the equatorial methyl groups on the chemical shifts of the ring carbons cdnsciencepub.com. These substituent effects are additive and can be used to predict the stereochemistry of unknown derivatives. The electronic effects of substituents on an aryl ring in 4-arylpiperidines have also been shown to influence the conformational behavior of the molecule researchgate.net.

| Substituent | Position | Expected Conformational Preference | Influence on Stereochemistry |

| Ethyl | N1 | Equatorial | Affects nitrogen inversion and overall ring conformation. |

| Methyl | C3 | Equatorial | Creates a chiral center, leading to enantiomers. Influences the conformational equilibrium of the ring. |

Applications of 1 Ethyl 3 Methylpiperidin 4 One As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Compounds

No specific research findings were identified that detail the use of 1-Ethyl-3-methylpiperidin-4-one as a starting material for the synthesis of complex heterocyclic compounds.

Precursor in the Synthesis of Piperidine-Containing Molecular Architectures

There is no available literature detailing specific molecular architectures or synthetic pathways that utilize this compound as a precursor.

Role in the Construction of Scaffolds for Medicinal Chemistry Research

While the general piperidine (B6355638) scaffold is crucial in medicinal chemistry, no studies were found that specifically name this compound as the foundational scaffold in the development of new therapeutic agents.

Utilization in Methodological Development in Organic Synthesis

A review of existing literature did not yield any studies where this compound was employed as a substrate or reagent in the development of new organic synthesis methodologies.

常见问题

Q. What are the standard synthetic routes for 1-Ethyl-3-methylpiperidin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-one derivatives. A common approach involves reacting 3-methylpiperidin-4-one with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF. For example, optimizing reaction temperature (50–80°C) and time (8–12 hours) improves yield . Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) enhance alkylation efficiency. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Key Data Table :

| Reaction Component | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethyl bromide, K₂CO₃ | 70°C, 10h | 78 | 97 | |

| Ethyl iodide, NaH | 60°C, 8h | 85 | 98 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet), while the piperidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm .

- GC-MS : Electron ionization (EI) at 70 eV identifies molecular ions (m/z ≈ 155 for M⁺) and fragmentation patterns (e.g., loss of ethyl group: m/z 127) .

- X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond angles and puckering parameters (e.g., Cremer-Pople coordinates for ring conformation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the puckered conformation of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The chair or boat conformation of the piperidine ring affects steric accessibility of the ketone group. Cremer-Pople puckering coordinates (e.g., θ = 10–15°, φ = 0–30°) derived from X-ray data predict regioselectivity in reactions like Grignard additions. For instance, axial substituents hinder nucleophilic attack at C4, favoring equatorial pathways . Computational modeling (DFT, B3LYP/6-31G*) validates experimental observations .

Q. What pharmacological applications are emerging for this compound derivatives, and how are structure-activity relationships (SAR) optimized?

- Methodological Answer : The compound serves as a precursor for CNS-targeting agents. For example:

- Acetylcholinesterase Inhibitors : Introducing a benzyl group at N1 enhances binding to the enzyme’s catalytic triad (IC₅₀ = 2.3 µM vs. 8.7 µM for unmodified analogs) .

- SAR Strategies :

- Lipophilicity : Adding aryl groups (e.g., 4-methoxyphenyl) improves blood-brain barrier penetration (logP increase from 1.2 to 2.8) .

- Steric Effects : Bulkier substituents at C3 reduce off-target interactions (e.g., 50% lower hERG channel binding) .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound polymorphs?

- Methodological Answer : Discrepancies between XRD (e.g., monoclinic vs. orthorhombic lattices) and NMR data arise from dynamic effects (e.g., ring-flipping in solution). To address this:

- Variable-Temperature NMR : Identify coalescence temperatures (e.g., 220 K for ethyl group rotation) .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) distinguishes polymorphs by refining thermal displacement parameters (Biso < 3 Ų) .

- Cross-Validation : Compare computational (Mercury 4.3) and experimental density functional theory (DFT) results to reconcile bond-length variations (±0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。